

# Comparing the pharmacokinetic profiles of ST8155AA1 derivatives

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## Compound of Interest

Compound Name: ST8155AA1

Cat. No.: B14758252

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## Comparative Pharmacokinetic Profiles of ST8155AA1 Derivatives

A comprehensive analysis of the pharmacokinetic properties of novel **ST8155AA1** derivatives is crucial for their advancement as potential therapeutic agents. This guide provides a comparative overview of key pharmacokinetic parameters, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

### Executive Summary

This document outlines the pharmacokinetic profiles of three key derivatives of the parent compound **ST8155AA1**: **ST8155AA1-01**, **ST8155AA1-02**, and **ST8155AA1-03**. The comparative data presented herein is derived from standardized in vivo and in vitro assays. Significant variations in oral bioavailability, plasma half-life, and metabolic stability were observed among the derivatives, highlighting **ST8155AA1-02** as a promising candidate for further development due to its superior pharmacokinetic properties.

### Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for the **ST8155AA1** derivatives following a single oral administration in a murine model.

Parameter	ST8155AA1-01	ST8155AA1-02	ST8155AA1-03
Oral Bioavailability (%)	15.2 ± 2.5	45.8 ± 5.1	8.9 ± 1.8
Plasma Half-life (t <sub>1/2</sub> , hours)	2.1 ± 0.3	8.5 ± 1.2	1.8 ± 0.2
Peak Plasma Concentration (C <sub>max</sub> , ng/mL)	120 ± 18	450 ± 55	65 ± 12
Time to Peak Plasma Concentration (T <sub>max</sub> , hours)	1.0	2.0	0.5
In Vitro Metabolic Stability (t <sub>1/2</sub> , mins in liver microsomes)	25	95	15

## Experimental Protocols

### In Vivo Pharmacokinetic Study in Murine Model

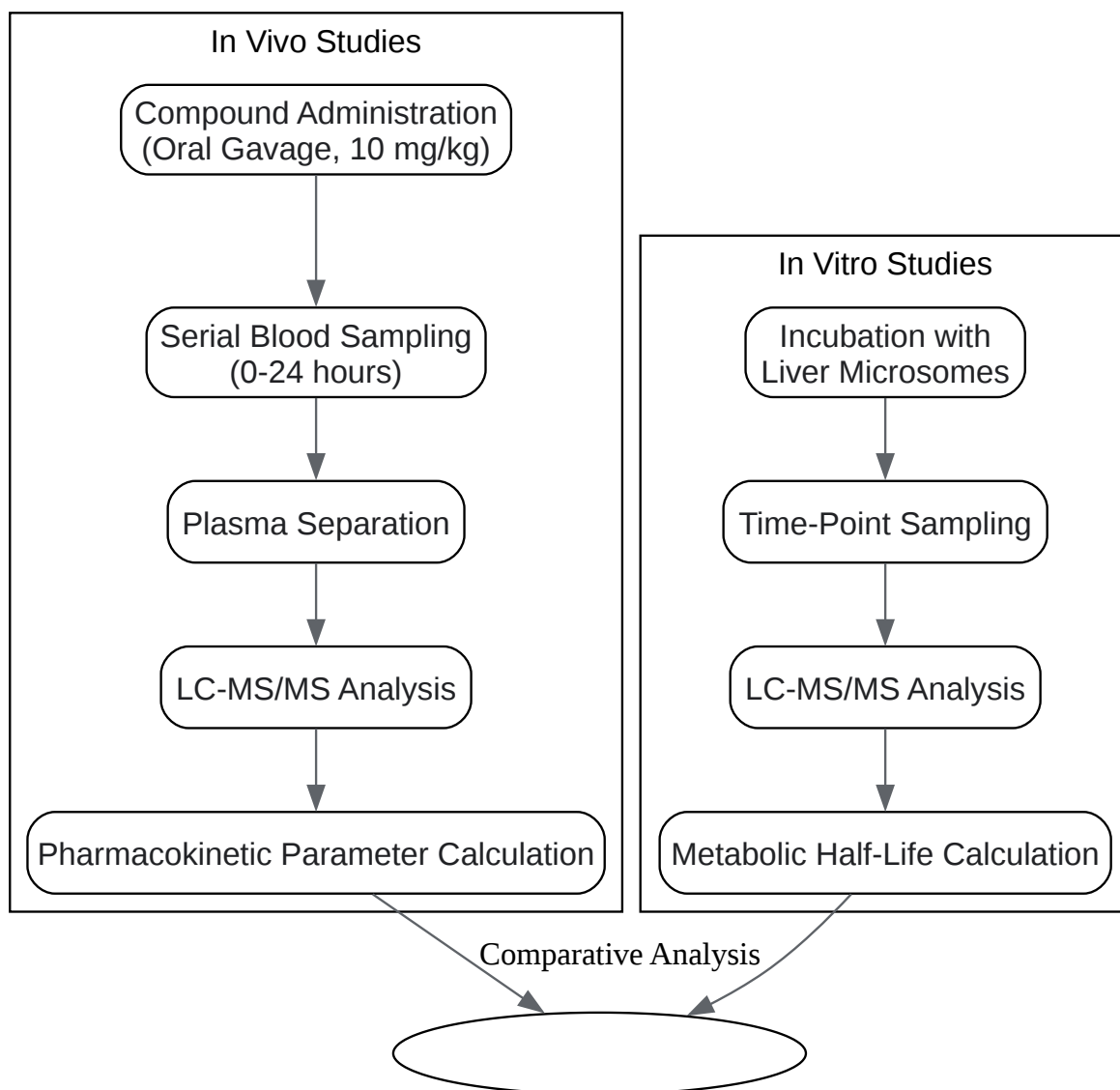
- Animal Model: Male C57BL/6 mice, 8-10 weeks old, were used for the study.
- Dosing: Compounds were administered via oral gavage at a dose of 10 mg/kg, formulated in a vehicle of 0.5% methylcellulose in water.
- Blood Sampling: Blood samples (approximately 50 µL) were collected from the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.
- Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.
- Bioanalysis: Plasma concentrations of the compounds were determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
- Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters from the plasma concentration-time data.

## In Vitro Metabolic Stability Assay

- **System:** The metabolic stability of the compounds was assessed using mouse liver microsomes.
- **Reaction Mixture:** The incubation mixture contained the test compound (1  $\mu$ M), liver microsomes (0.5 mg/mL), and an NADPH-generating system in a phosphate buffer (pH 7.4).
- **Incubation:** The reaction was initiated by the addition of the NADPH-generating system and incubated at 37°C. Aliquots were taken at 0, 5, 15, 30, 60, and 120 minutes.
- **Analysis:** The concentration of the parent compound at each time point was determined by LC-MS/MS.
- **Data Analysis:** The in vitro half-life ( $t_{1/2}$ ) was calculated from the first-order decay of the compound concentration over time.

## Visualizations

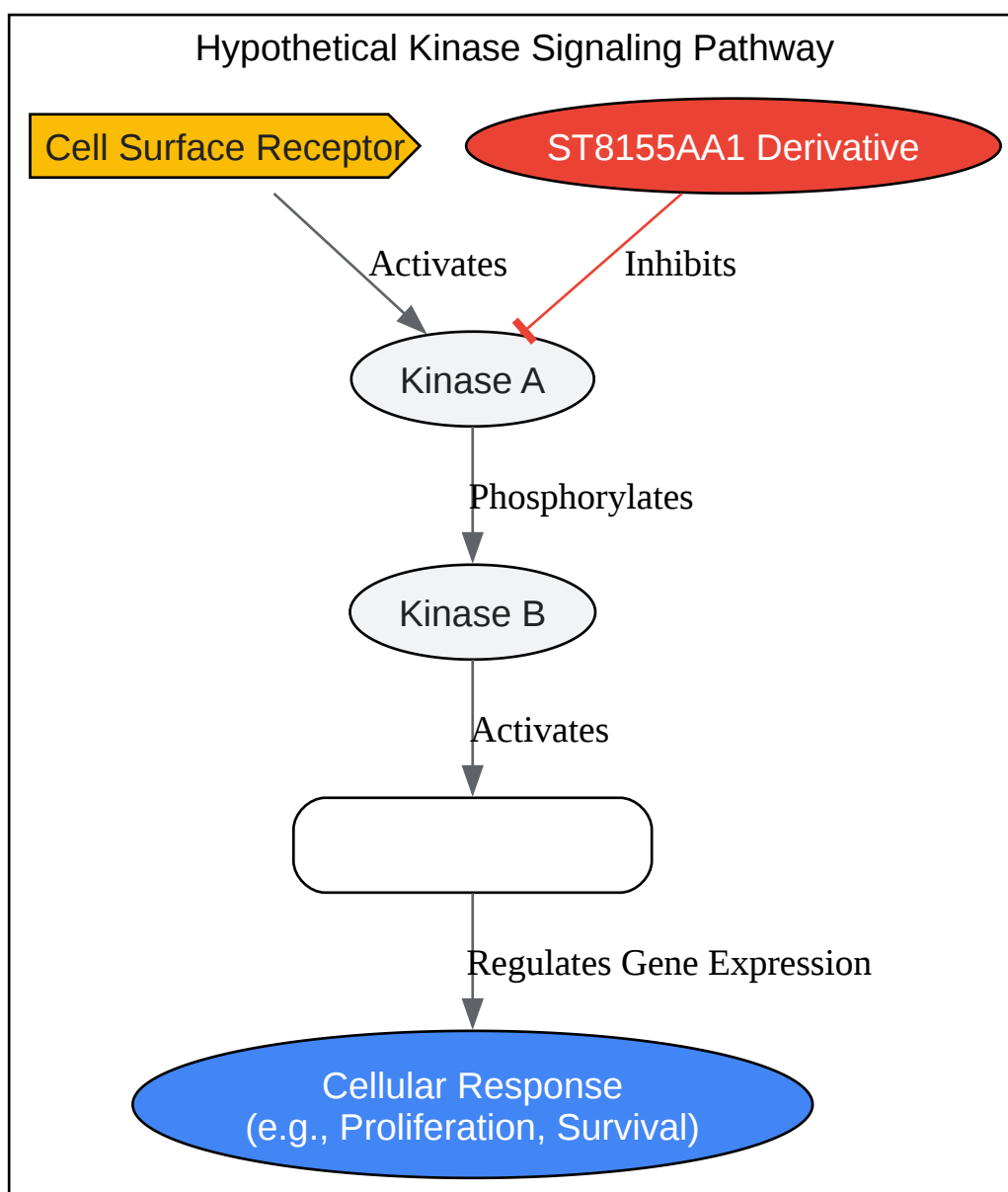
### Experimental Workflow for Pharmacokinetic Profiling



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Caption: Workflow for pharmacokinetic profiling of **ST8155AA1** derivatives.

## Hypothetical Signaling Pathway Modulated by **ST8155AA1** Derivatives



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Caption: Hypothetical signaling pathway impacted by **ST8155AA1** derivatives.

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